![molecular formula C21H14F6N2O2 B2399244 1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide CAS No. 338781-87-6](/img/structure/B2399244.png)
1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
The compound “1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a trifluoromethyl group, which is known for its high electronegativity and its ability to increase the stability of compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The trifluoromethyl groups are highly electronegative, which could influence the overall polarity and reactivity of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl groups could increase the compound’s stability and resistance to degradation .
Scientific Research Applications
Lithium-Sulfur Batteries
The compound has been used in the synthesis of a 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework . This framework has been used to suppress the shuttle effect of polysulfides in lithium-sulfur batteries . The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .
Synthesis of Diamine Building Blocks
A monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene . This building block has potential applications in various fields, including the synthesis of arylbenzimidazoles, benzotriazolium salts, and biologically active compounds .
Derivatization Reagent in Mass Spectrometry
The compound has been used as a derivatization reagent in the detection of uracil in DNA by gas chromatography and negative chemical ionization mass spectrometry . This application is crucial in the field of biochemistry for the analysis of nucleic acids .
4. Enantioselective Synthesis of Neurokinin NK1 Receptor Antagonists The compound has been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 . This application is significant in the field of medicinal chemistry for the development of new therapeutic agents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-oxo-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6N2O2/c22-20(23,24)14-9-13(10-15(11-14)21(25,26)27)12-29-8-4-7-17(19(29)31)18(30)28-16-5-2-1-3-6-16/h1-11H,12H2,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFOKIXKOYEFRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide |
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